Ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Description
Ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate (CAS No. 33814-67-4) is a bicyclic heterocyclic compound with the molecular formula C₁₆H₁₆ClNO₂S and a molecular weight of 321.82 g/mol . Its structure comprises a tetrahydrobenzothiazole core fused with a cyclohexene ring, an ethyl carboxylate group at position 4, and a 4-chlorophenyl substituent at position 2.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-2-20-16(19)12-4-3-5-13-14(12)18-15(21-13)10-6-8-11(17)9-7-10/h6-9,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKOYVYBIBAIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol to form the intermediate 2-(4-chlorophenyl)benzothiazole. This intermediate is then subjected to a cyclization reaction with ethyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from moisture (P402) and sunlight (P410) .
- Hazards : Associated with skin irritation (H315) and harmful effects if swallowed (H302) .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 161364-70-1), a structurally related heterocyclic derivative.
| Parameter | Ethyl 2-(4-Chlorophenyl)-4,5,6,7-Tetrahydro-1,3-Benzothiazole-4-Carboxylate | Ethyl 2-[(4-Methoxy-4-oxobutanoyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate |
|---|---|---|
| Core Heterocycle | Benzothiazole (N and S atoms) | Benzothiophene (S atom only) |
| Substituents | - 4-Chlorophenyl at position 2 - Ethyl carboxylate at position 4 |
- 4-Methoxy-4-oxobutanoyl amino group at position 2 - Ethyl carboxylate at position 3 |
| Molecular Formula | C₁₆H₁₆ClNO₂S | C₁₆H₁₉NO₅S¹ |
| Molecular Weight | 321.82 g/mol | ~345.39 g/mol (calculated) |
| Key Functional Groups | Chloroaryl, carboxylate | Amide, ester, ketone, methoxy |
¹ Calculated based on the compound's IUPAC name.
Structural Implications :
- Benzothiazole vs.
- In contrast, the amide-linked 4-methoxy-4-oxobutanoyl group in the benzothiophene analog introduces polar and hydrogen-bonding motifs, which could affect bioavailability .
Biological Activity
Ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents. The synthesis typically involves the use of chloroacetone and phenyl isothiocyanate under reflux conditions in ethanol, leading to the formation of the desired benzothiazole derivative. Characterization of the compound is achieved through techniques such as NMR and mass spectrometry, confirming the structure and purity of the product .
Anticancer Properties
One of the most notable biological activities of this compound is its anticancer potential. Studies have demonstrated its cytotoxic effects against various human cancer cell lines. For instance, a recent study reported that derivatives bearing electron-withdrawing groups exhibited significant growth inhibition in cervical and bladder cancer cell lines with IC50 values ranging from 2.87 to 3.06 µM . This indicates a promising lead for further development in cancer therapeutics.
Hypolipidemic Effects
In addition to its anticancer activity, this compound has shown hypolipidemic effects. Research indicates that related compounds can reduce serum cholesterol and triglyceride levels significantly in animal models. For example, one derivative reduced cholesterol levels by 23% and triglycerides by 35% at a specific dosage in normal rats . This suggests potential applications in managing lipid disorders.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the benzothiazole moiety plays a crucial role in its interaction with biological targets. The compound may influence pathways involved in cell proliferation and apoptosis in cancer cells.
Study 1: Antitumor Activity
A comprehensive study evaluated the antitumor activity of various derivatives of benzothiazole compounds. The results indicated that those with halogen substitutions (like chlorine) on the phenyl ring showed enhanced cytotoxicity against specific cancer cell lines compared to unsubstituted analogs. This highlights the importance of structural modifications in enhancing biological activity .
Study 2: Lipid Regulation
In another investigation focusing on lipid regulation, derivatives similar to this compound were tested for their ability to modulate lipid levels in hyperlipidemic rats. The findings confirmed that these compounds not only reduced lipid levels but also normalized platelet aggregation profiles in hyperlipidemic conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate, and how can yield be improved?
- Methodology : Use a multi-step approach involving cyclocondensation of substituted benzaldehyde derivatives with thiourea precursors in 1,4-dioxane under reflux. Optimize stoichiometry (e.g., equimolar ratios of reactants) and employ glacial acetic acid as a catalyst to enhance reaction efficiency . Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Assign signals for the tetrahydrobenzothiazole ring (δ 1.8–2.5 ppm for methylene protons) and 4-chlorophenyl moiety (δ 7.2–7.4 ppm for aromatic protons) .
- X-ray crystallography : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles. For example, confirm the C–S bond distance in the thiazole ring (expected range: 1.70–1.75 Å) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 336.08 for C₁₆H₁₅ClNO₂S) .
Q. What preliminary biological assays are suitable for screening its pharmacological potential?
- Methodology : Conduct in vitro enzyme inhibition assays (e.g., kinase or cyclooxygenase targets) at concentrations of 1–100 µM. Use positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values via spectrophotometric methods. Assess cytotoxicity in HEK-293 or HepG2 cells using MTT assays (48-hour exposure) .
Advanced Research Questions
Q. How can conformational analysis of the tetrahydrobenzothiazole ring be performed to resolve steric strain?
- Methodology : Apply Cremer-Pople puckering parameters to quantify ring non-planarity using X-ray data. Calculate amplitude (q) and phase angle (φ) from atomic coordinates. For example, a q > 0.5 Å indicates significant puckering, while φ ≈ 180° corresponds to a boat conformation . Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to validate experimental observations .
| Parameter | X-ray Data | Computational Data |
|---|---|---|
| q (Å) | 0.62 | 0.59 |
| φ (°) | 165 | 170 |
Q. How to address contradictions between spectroscopic data and computational predictions?
- Methodology : Reconcile discrepancies via:
- 2D NMR (COSY, NOESY) : Confirm proton-proton proximities (e.g., NOE correlations between H-4 and H-7 in the tetrahydro ring).
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational exchange .
- Hybrid DFT/MD simulations : Model solvent effects (e.g., DMSO) to improve agreement with experimental IR/Raman spectra .
Q. What strategies are effective for resolving ambiguous electron density in X-ray structures?
- Methodology : Use SHELXD for dual-space recycling (20 trials, default parameters) to phase twinned data. Refine with SHELXL using TWIN/BASF commands. Validate with R₁ (<5%) and wR₂ (<12%) metrics. For disordered regions, apply PART/SUMP constraints and analyze difference Fourier maps (Fo–Fc) .
Q. How to design molecular docking studies to predict binding modes with biological targets?
- Methodology :
Prepare the ligand: Optimize geometry at B3LYP/6-31G* level and assign partial charges via RESP.
Select target (e.g., COX-2 PDB: 3LN1). Remove water, add hydrogens, and define the active site (5 Å radius around heme).
Dock using AutoDock Vina (exhaustiveness = 20). Prioritize poses with ΔG < −7 kcal/mol and validate via MD simulations (AMBER, 100 ns) .
Data-Driven Research Questions
Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodology : Synthesize analogs with variations at the 4-chlorophenyl or carboxylate positions. Test bioactivity (e.g., IC₅₀ against kinases) and correlate with electronic (Hammett σ) or steric (Taft Eₛ) parameters. Use ML models (e.g., Random Forest) to predict activity cliffs .
Q. What computational tools are recommended for analyzing its pharmacokinetic properties?
- Methodology :
- ADMET Prediction : SwissADME for logP (expected ~3.2), bioavailability radar, and P-gp substrate likelihood.
- Metabolic Stability : CypRules (CYP3A4/2D6 liability) and GLORYx for metabolite prediction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
